molecular formula C24H25N5O5 B3832759 2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol

2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol

Cat. No. B3832759
M. Wt: 463.5 g/mol
InChI Key: DAXGAIQUHFGBJU-UHFFFAOYSA-N
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Description

“2,2’-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol” is a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD) compounds . These compounds have been designed to inhibit glutathione S-transferases (GSTs) and accumulate in tumor cells, avoiding the extrusion mechanisms mediated by the multidrug resistance protein pumps . They have shown potential as anticancer drugs .


Synthesis Analysis

The synthesis of these compounds involves complex chemical reactions. For instance, the interaction of human glutathione S-transferases with 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a representative molecule of this class, has been studied using spectroscopic and rapid kinetic experiments .


Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using crystallography. For example, the crystal structure of NBDHEX bound to either GSTP1-1 or GSTM2-2 has been determined . NBDHEX binds to the H-site and is covalently attached to the GSH sulfur in the GSTM2-2 crystal, forming a σ-complex .


Chemical Reactions Analysis

These compounds behave like suicide inhibitors for GSTs . They bind to the H-site and are conjugated with GSH, forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of GSTs and the triggering of apoptosis in several human tumor cell lines . This is achieved through the dissociation of the JNK GSTP1-1 complex .

Future Directions

The development of new anticancer compounds based on the structure and properties of these compounds is a promising area of research . Further studies are needed to fully understand their mechanism of action and to optimize their therapeutic potential .

properties

IUPAC Name

2-[benzyl-[5-[benzyl(2-hydroxyethyl)amino]-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5/c30-13-11-27(16-18-7-3-1-4-8-18)20-15-21(24(29(32)33)23-22(20)25-34-26-23)28(12-14-31)17-19-9-5-2-6-10-19/h1-10,15,30-31H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXGAIQUHFGBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])N(CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol
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2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol
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2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol
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2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol

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